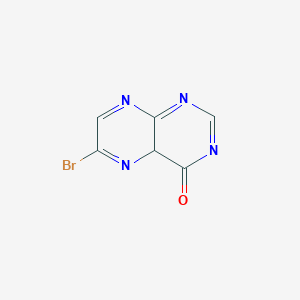![molecular formula C19H19NO3S2 B12344713 2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12344713.png)
2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-N-{2-Hydroxy-2-[5-(Thiophen-2-yl)furan-2-yl]ethyl}acetamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter eine Benzylsulfanyl-Gruppe, eine Hydroxy-Gruppe und einen Thiophen-Furan-Anteil.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Benzylsulfanyl)-N-{2-Hydroxy-2-[5-(Thiophen-2-yl)furan-2-yl]ethyl}acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist es, mit dem Thiophen-Furan-Vorläufer zu beginnen, der dann durch nucleophile Substitutionsreaktionen mit einer Benzylsulfanyl-Gruppe funktionalisiert wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Druck und der Einsatz von Katalysatoren, um die Reaktionen zu erleichtern. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Benzylsulfanyl)-N-{2-Hydroxy-2-[5-(Thiophen-2-yl)furan-2-yl]ethyl}acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Benzylsulfanyl-Gruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um sauerstoffhaltige funktionelle Gruppen zu entfernen.
Substitution: Die Hydroxy-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Benzylsulfanyl-Gruppe zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen neue funktionelle Gruppen an der Hydroxy-Position einführen können.
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfanyl)-N-{2-Hydroxy-2-[5-(Thiophen-2-yl)furan-2-yl]ethyl}acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie für die Wirkstoffforschung und -entwicklung nützlich macht.
Industrie: Sie kann bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und organischer Leuchtdioden (OLEDs) verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(Benzylsulfanyl)-N-{2-Hydroxy-2-[5-(Thiophen-2-yl)furan-2-yl]ethyl}acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Der Thiophen-Furan-Anteil kann eine Rolle für seine Bindungsaffinität und -spezifität spielen, während die Benzylsulfanyl-Gruppe seine pharmakokinetischen Eigenschaften beeinflussen kann.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene-furan moiety may play a role in its binding affinity and specificity, while the benzylsulfanyl group can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiophenderivate: Verbindungen wie Suprofen und Articain enthalten Thiophenringe und haben ähnliche pharmakologische Eigenschaften.
Furanderivate: Verbindungen mit Furanringen, wie z. B. Furosemid, weisen strukturelle Ähnlichkeiten auf und können vergleichbare biologische Aktivitäten zeigen.
Einzigartigkeit
Was 2-(Benzylsulfanyl)-N-{2-Hydroxy-2-[5-(Thiophen-2-yl)furan-2-yl]ethyl}acetamid auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen können. Dies macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C19H19NO3S2 |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
2-benzylsulfanyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H19NO3S2/c21-15(16-8-9-17(23-16)18-7-4-10-25-18)11-20-19(22)13-24-12-14-5-2-1-3-6-14/h1-10,15,21H,11-13H2,(H,20,22) |
InChI-Schlüssel |
IWJOOXVWRYGJAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344650.png)


![5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12344670.png)
![N-[(2-chlorophenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344672.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B12344686.png)
![5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344698.png)

![Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344705.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12344708.png)
![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12344716.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12344724.png)
